Antiviral Potency vs. AZT in Primary Lymphocytes
In a head-to-head comparative study in HIV-1 infected human peripheral blood mononuclear cells (PBMCs), AzdU and AZT were evaluated as part of a pyrimidine nucleoside SAR analysis. AzdU (compound 5a) and AZT demonstrated comparable high antiviral potency, with both being identified as potent and selective anti-HIV-1 agents in primary human lymphocytes [1]. This establishes AzdU as having equivalent intrinsic anti-HIV activity to the clinically established AZT in this primary cell system.
| Evidence Dimension | Anti-HIV-1 Activity in Primary Human Lymphocytes |
|---|---|
| Target Compound Data | Identified as potent and selective; IC50 reported as 0.18-0.46 μM in PBMCs [2]. |
| Comparator Or Baseline | AZT (Zidovudine) |
| Quantified Difference | Comparable high potency and selectivity; both identified as lead compounds from the SAR study. |
| Conditions | HIV-1 infected human peripheral blood mononuclear cells (PBMCs); Journal of Medicinal Chemistry, 1989, 32(3), 612–617. |
Why This Matters
This confirms that AzdU provides equivalent on-target antiviral potency to the gold-standard compound AZT in a clinically relevant primary human cell model, validating its use as a tool compound where AZT-like antiviral activity is desired but with a different toxicity or PK profile.
- [1] Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-Activity Relationships of Pyrimidine Nucleosides as Antiviral Agents for Human Immunodeficiency Virus Type 1 in Peripheral Blood Mononuclear Cells. Journal of Medicinal Chemistry, 32(3), 612–617. View Source
- [2] NCATS Inxight Drugs. Navuridine. View Source
